molecular formula C12H19NO B13270171 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol

Cat. No.: B13270171
M. Wt: 193.28 g/mol
InChI Key: DTGKRNQOMMOCTQ-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound characterized by the presence of an amino group and a dimethylpropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium or platinum may be used to facilitate the reaction.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce ethers or esters.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group and phenolic hydroxyl group play crucial roles in its activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol
  • Methyl 4-(1-amino-2,2-dimethylpropyl)benzoate
  • [(1R)-1-amino-2,2-dimethylpropyl]dimethylamine

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2-methylphenol is unique due to its specific structural features, such as the position of the amino and dimethylpropyl groups on the benzene ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2-methylphenol

InChI

InChI=1S/C12H19NO/c1-8-7-9(5-6-10(8)14)11(13)12(2,3)4/h5-7,11,14H,13H2,1-4H3

InChI Key

DTGKRNQOMMOCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)O

Origin of Product

United States

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